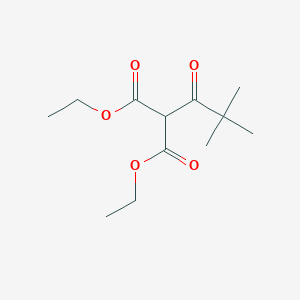
diethyl pivaloylmalonate
Cat. No. B8781661
Key on ui cas rn:
22524-02-3
M. Wt: 244.28 g/mol
InChI Key: OYQLPNVWHRIXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04656309
Procedure details


The experiment of Example 1 was repeated using diethyl pivaloylmalonate as the starting material, instead of dimethyl pivaloylmalonate, and using diethyl ether as the solvent. The reaction was carried out at 35° C. for 7 hours. From GLC-analysis it appeared that conversion of starting material was essentially complete and that ethyl pivaloylacetate had been obtained in a yield of 83%. A small amount of ethyl pivalate had been formed, together with diethyl malonate and pivalic acid.

Name
dimethyl pivaloylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:7](C(OCC)=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C(C(C(OC)=O)C(OC)=O)(=O)C(C)(C)C>C(OCC)C>[C:1]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)C(C(=O)OCC)C(=O)OCC
|
Step Two
|
Name
|
dimethyl pivaloylmalonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)C(C(=O)OC)C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)(C)C)(=O)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
